![molecular formula C10H12O2 B14471822 (1S)-3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione CAS No. 67670-72-8](/img/structure/B14471822.png)
(1S)-3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione is a bicyclic organic compound characterized by its unique structure and chemical properties. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science. Its distinct bicyclic framework and functional groups make it a valuable subject of study in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions, followed by oxidation or reduction reactions to introduce the desired functional groups. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions and advanced purification techniques to ensure high efficiency and product quality. The use of automated reactors and in-line monitoring systems can further enhance the scalability and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can
Eigenschaften
CAS-Nummer |
67670-72-8 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
(1S)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione |
InChI |
InChI=1S/C10H12O2/c1-5-4-6(11)7-8(9(5)12)10(7,2)3/h4,7-8H,1-3H3/t7?,8-/m1/s1 |
InChI-Schlüssel |
BBRJZZUFDYMNIY-BRFYHDHCSA-N |
Isomerische SMILES |
CC1=CC(=O)C2[C@H](C1=O)C2(C)C |
Kanonische SMILES |
CC1=CC(=O)C2C(C1=O)C2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate](/img/structure/B14471740.png)
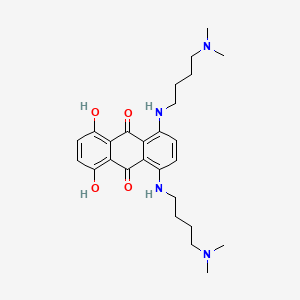


![hydrogen sulfate;5-methoxy-4-methyl-2-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]benzenediazonium](/img/structure/B14471759.png)


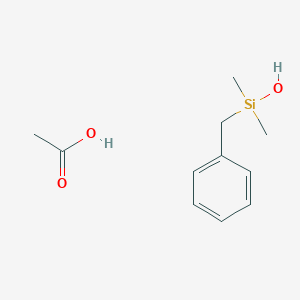

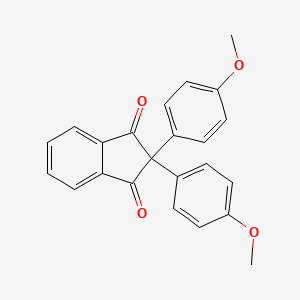
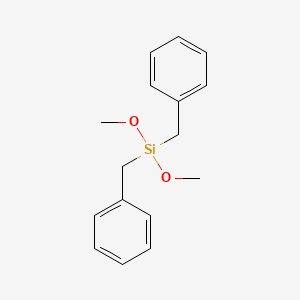

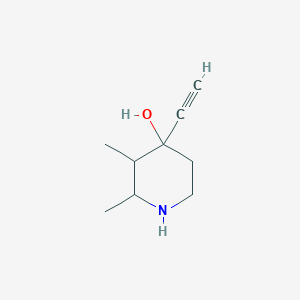
![2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14471812.png)
